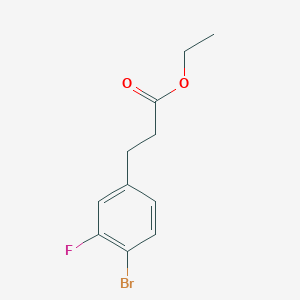
(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, commonly referred to as FEPB, is a synthetic compound that has been used in a variety of scientific research applications. FEPB is a white crystalline solid with a molecular weight of 248.25 g/mol. It is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. FEPB has an interesting range of properties, including a low melting point, a low toxicity, and a low volatility, making it useful in a variety of research experiments.
Applications De Recherche Scientifique
Synthesis and Hemostatic Activity
New derivatives including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and related compounds have been synthesized, showing significant hemostatic activity and low acute toxicity. These studies established a relationship between the structure of the compounds and their pharmacological effects, contributing to the development of compounds with potential medical applications (Pulina et al., 2017).
Complex Formation with Transition Metals
Complexes of a related compound, 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, with various metal ions have been synthesized and characterized, demonstrating the potential of these complexes in material science and coordination chemistry due to their unique thermal and magnetic properties (Ferenc et al., 2017).
Neuroprotective Agent Development
Compounds in this chemical class have been identified as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents. This research is crucial for developing treatments for neurological disorders, emphasizing the importance of structural activity relationships (Drysdale et al., 2000).
Building Blocks for Bioactive Compounds
Efficient protocols have been developed for synthesizing derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, serving as building blocks in creating biologically active compounds. This approach, utilizing microwave assistance and ytterbium triflate catalyst, streamlines the preparation of these derivatives, contributing to the fields of combinatorial chemistry and drug discovery (Tolstoluzhsky et al., 2008).
Analytical Applications
The compound 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid has been proposed as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs, showcasing the compound's utility in developing analytical methods for drug quantification (Cavrini et al., 1988).
Propriétés
IUPAC Name |
(E)-4-[4-(2-fluoroethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c12-6-3-9-4-7-13(8-5-9)10(14)1-2-11(15)16/h1-2,9H,3-8H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROICBZKDHFCLU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCF)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




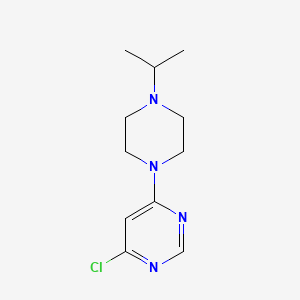
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)


![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
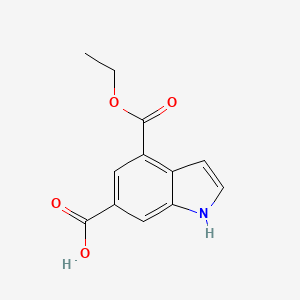
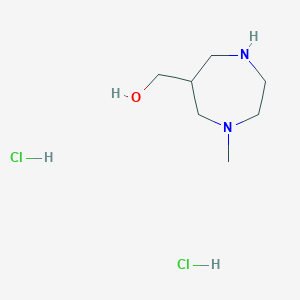
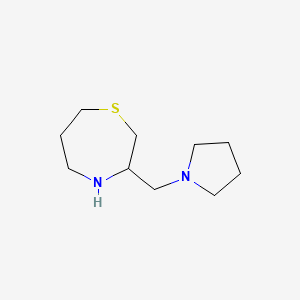


![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
